REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:8](=[O:9])[C:7]3=[CH:10][C:11]([N+:14]([O-])=O)=[CH:12][CH:13]=[C:6]3[C:5]2=[O:17])[CH2:3][CH2:2]1.O.O.[Sn](Cl)Cl.[OH-].[Na+]>C(O)C>[CH:1]1([N:4]2[C:8](=[O:9])[C:7]3=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=[C:6]3[C:5]2=[O:17])[CH2:3][CH2:2]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the mixture was poured
|
Type
|
EXTRACTION
|
Details
|
the filtrate was subsequently extracted with ethyl acetate (1.2 L)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(C=2C(C1=O)=CC(=CC2)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |